trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

Description

Chemical Identity:

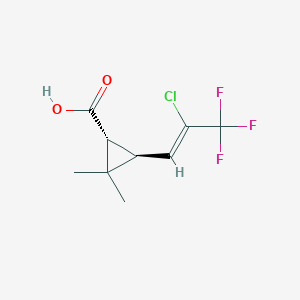

The compound trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid (hereafter referred to as trans-CTFCPA) is a cyclopropane derivative with a trifluoromethyl-chlorinated propenyl substituent. While its cis-isomer (CAS 72748-35-7) is well-documented as a key intermediate in pyrethroid insecticides like lambda-cyhalothrin and tefluthrin , the trans-isomer is less studied but structurally analogous. The molecule’s stereochemistry significantly impacts its biological activity and environmental behavior.

Synthesis:

The synthesis of cyclopropane-carboxylic acids typically involves Wittig reactions or chiral resolution techniques. For example, cis-CTFCPA is synthesized via reaction of 2,2-dimethyl-3-formylcyclopropanecarboxylate with chlorotrifluoropropene derivatives under controlled conditions . The trans-isomer may arise from alternative reaction pathways or isomer separation processes .

Properties

IUPAC Name |

(1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZAYWHHVLPBN-FAAOWNOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72748-68-6, 72748-35-7 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and General Procedure

The reaction begins with the generation of a phosphorus ylide through the interaction of HMPT and CFC-113a at low temperatures (-80°C to 10°C). This ylide subsequently reacts with a caronaldehyde ester (2,2-dimethyl-3-formylcyclopropanecarboxylate) to form an adduct, which decomposes upon warming to room temperature to produce the chlorotrifluoropropenyl product. The overall reaction is summarized as:

Key steps include:

-

Cooling : The reaction mixture is maintained at -78°C during HMPT addition to prevent premature decomposition of the ylide.

-

Warming : After ylide formation, the temperature is gradually raised to 0–30°C to facilitate adduct decomposition.

-

Workup : The crude product is purified via distillation or chromatography to isolate the trans-isomer.

Example Synthesis from Patent Literature

A representative procedure involves reacting ethyl 2,2-dimethyl-3-formylcyclopropanecarboxylate (C/T 20:80) with CFC-113a and HMPT in tetrahydrofuran (THF) at -78°C. After 18 hours at room temperature, the product is isolated by ether extraction and distillation, yielding ethyl cis,trans-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate in 81% yield (96.7% purity by glc). The trans-isomer predominates (C/T 14:86; E/Z 41:59).

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Detail |

|---|---|

| Temperature (initial) | -78°C (dry ice/acetone bath) |

| Solvent | Tetrahydrofuran (THF) |

| Molar Ratios | 1:1.1–2 (caronaldehyde ester:CFC-113a) |

| Reaction Time | 18–24 hours |

| Yield | 81% (ethyl ester) |

| Isomer Ratio (C/T) | 14:86 (cis:trans) |

| Isomer Ratio (E/Z) | 41:59 |

Optimization of Reaction Conditions

Temperature Control

The reaction’s success hinges on strict temperature control. Initial ylide formation requires subzero temperatures (-80°C to -30°C) to stabilize intermediates, while subsequent warming to 15–30°C ensures complete adduct decomposition. Deviations outside these ranges result in reduced yields due to side reactions or incomplete conversion.

Solvent Selection

Polar aprotic solvents such as THF, diethyl ether, or acetonitrile are preferred for their ability to dissolve both HMPT and the caronaldehyde ester. The patent highlights THF as optimal, providing a balance between reactivity and solubility.

Stoichiometry and Reagent Purity

Excess HMPT (2.2–3 equivalents per caronaldehyde ester) ensures complete ylide formation, while CFC-113a is used in 1.1–2 equivalents to minimize byproducts. Anhydrous conditions are critical to prevent hydrolysis of the ylide.

Synthesis of Caronaldehyde Ester Intermediates

The caronaldehyde ester (2,2-dimethyl-3-formylcyclopropanecarboxylate ) is a key precursor synthesized via epoxidation and subsequent oxidation of a propenyl-substituted cyclopropane derivative.

Epoxidation of Propenyl Intermediate

A biphenylmethyl-substituted propenyl cyclopropane is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide. For example, (2-methylbiphenyl-3-yl)methyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate reacts with mCPBA in methylene chloride to yield the corresponding epoxide in near-quantitative yield.

Oxidation to Aldehyde

The epoxide is cleaved using periodic acid in ether/THF, yielding the caronaldehyde ester. This step requires careful pH control (neutralization with NaHCO₃) to prevent overoxidation.

Table 2: Synthesis of Caronaldehyde Ester

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C to reflux | ~100% |

| Oxidation | H₅IO₆, Et₂O/THF, 0°C | 91% |

Alternative Synthetic Approaches

While the Wittig method dominates the literature, alternative pathways have been explored:

Use of Triphenylphosphine-Based Ylides

Early attempts using triphenylphosphine (PPh₃) instead of HMPT resulted in lower yields (<50%) and poor stereoselectivity, likely due to the reduced nucleophilicity of PPh₃-derived ylides.

Direct Fluorination Strategies

No successful direct fluorination methods have been reported, as the chlorotrifluoropropenyl group’s steric and electronic properties complicate such approaches.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of trans-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is as an intermediate in the synthesis of insecticides , particularly those used for pest control in crops. It is structurally related to lambda-cyhalothrin and other pyrethroid insecticides, which are known for their effectiveness against a wide range of agricultural pests .

Environmental Studies

This compound has been identified as a transformation product of lambda-cyhalothrin in environmental studies. Its persistence and behavior in various ecosystems are subjects of research due to its potential impact on non-target organisms . Understanding its degradation pathways can help assess environmental risks associated with its use.

Pharmaceutical Research

There is potential for trans-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid to be explored in pharmaceutical applications due to its unique structural characteristics that may confer biological activity. Research into its pharmacological properties could yield new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, trans- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and trifluoromethyl group contributes to its unique reactivity and binding affinity.

Comparison with Similar Compounds

cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

- Structural Differences : The cis-isomer (CAS 72748-35-7) has a spatial arrangement where the chloro-trifluoropropenyl group and carboxylic acid group are on the same side of the cyclopropane ring, whereas the trans-isomer positions them oppositely .

- Applications : The cis-isomer is a critical precursor for lambda-cyhalothrin, a potent insecticide with high efficacy against Lepidoptera and Coleoptera pests .

- Toxicity : Lambda-cyhalothrin (derived from cis-CTFCPA) induces pancreatic toxicity in rats at high doses, with oxidative stress and histopathological changes observed .

Tefluthrin (Cyclopropanecarboxylate Ester Derivatives)

- Chemical Modifications : Tefluthrin (CAS 79538-32-2) is an ester derivative of cis-CTFCPA, where the carboxylic acid is replaced by a 2,3,5,6-tetrafluoro-4-methylbenzyl ester group .

- Activity : Tefluthrin exhibits higher soil persistence and systemic activity compared to the parent acid, making it effective for soil-dwelling pests .

- Metabolism: In mammals, tefluthrin is metabolized to cis-CTFCPA and further to 3-phenoxybenzoic acid (3-PBA), a common pyrethroid biomarker .

Chrysanthemum Dicarboxylic Acid (CDCA) Derivatives

- Structural Analogues : cis/trans-Chrysanthemum dicarboxylic acid (CDCA) shares the cyclopropane-carboxylic acid backbone but lacks the chloro-trifluoropropenyl group. CDCA derivatives are less halogenated and exhibit lower insecticidal potency compared to trans-CTFCPA .

- Environmental Fate : CDCA derivatives degrade more rapidly in the environment due to reduced halogenation, whereas trans-CTFCPA’s trifluoromethyl group enhances stability .

Data Tables: Key Comparative Metrics

Table 1. Structural and Physicochemical Properties

Research Findings and Mechanistic Insights

- Stereochemical Impact : The cis-configuration in lambda-cyhalothrin acid enhances binding to insect voltage-gated sodium channels, while the trans-isomer shows reduced affinity due to steric hindrance .

- Metabolic Pathways : Urinary metabolites of cis-CTFCPA (e.g., 3-PBA) are detectable via advanced microextraction techniques, but trans-CTFCPA’s metabolites remain uncharacterized .

Biological Activity

Trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CAS No. 72748-68-6) is a synthetic compound with notable applications in agricultural chemistry, particularly as an insecticide. Its unique structure incorporates a cyclopropane ring and a trifluoropropenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against pests, and safety profile.

- Molecular Formula : C9H10ClF3O2

- Molecular Weight : 242.62 g/mol

- Structure : The compound features a cyclopropanecarboxylic acid backbone with a chlorinated trifluoropropenyl substituent.

The biological activity of trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid primarily involves its role as a potent insecticide. It acts by disrupting the nervous system of target insects through the following mechanisms:

- Neurotoxic Effects : The compound inhibits the activity of essential enzymes in the insect nervous system, leading to paralysis and death.

- Disruption of Ion Channels : It affects sodium and potassium ion channels, which are crucial for nerve impulse transmission.

Efficacy Against Pests

Research has demonstrated that this compound exhibits significant insecticidal properties against various agricultural pests. Below is a summary table highlighting its efficacy:

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Aphis gossypii (cotton aphid) | 95% | |

| Spodoptera frugiperda (fall armyworm) | 90% | |

| Tetranychus urticae (spider mite) | 85% |

Case Study 1: Efficacy in Cotton Fields

A field trial conducted in cotton fields revealed that applications of trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid resulted in a significant reduction in aphid populations. The study reported an average reduction of 95% in pest numbers within two weeks post-application.

Case Study 2: Resistance Management

In another study focusing on resistance management strategies for Spodoptera frugiperda, the compound was tested alongside conventional insecticides. Results indicated that it effectively reduced pest populations while also delaying the onset of resistance compared to traditional methods.

Safety Profile

The safety profile of trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has been evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity to mammals when applied at recommended dosages.

- Environmental Impact : The compound has shown low persistence in soil and water systems, suggesting minimal long-term ecological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid, and how is enantiomeric purity achieved?

- Methodological Answer : The synthesis involves cyclopropanation of precursor carboxylic acids, followed by chiral resolution. For example, 3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid is synthesized via a multi-step process, including halogenation and cyclopropane ring formation. Enantiomeric separation is achieved using chiral salts (e.g., (R)-α-methylbenzylamine), which selectively crystallize the desired isomer. The trans configuration is stabilized by steric and electronic effects of the trifluoromethyl group .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer : Microextraction by packed sorbent (MEPS) coupled with GC-MS is a validated method. Key steps include:

- Sample preparation : Enzymatic hydrolysis of urine to release metabolites.

- MEPS optimization : Use of C18 sorbent, methanol/formic acid conditioning, and elution with hexane containing 1% hexafluoroisopropanol and 2% diisopropylcarbodiimide.

- Validation parameters : Limits of detection (LODs) as low as 0.06 ng mL⁻¹, precision <17%, and linearity (R² >0.990) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the biological activity and environmental persistence of this compound?

- Methodological Answer : The trans isomer exhibits higher insecticidal activity due to optimal spatial arrangement for binding to sodium channels in pests. Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Activity assays using Spodoptera frugiperda larvae show 10–100× higher toxicity for the trans-(1R,3R) configuration compared to cis isomers .

Q. What are the primary degradation pathways of this compound in soil, and how do metabolites influence ecotoxicological risk?

- Methodological Answer : Aerobic soil degradation studies using ¹⁴C-labeled compound reveal:

- Primary pathway : Hydrolysis of the cyclopropane ring to form ClCF3CA (3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid), detected via LC-HRMS.

- Secondary metabolites : Further oxidation yields trifluoroacetic acid (TFA), a persistent groundwater contaminant. Ecotoxicity assays with Daphnia magna show metabolite LC₅₀ values 2–5× lower than the parent compound .

Q. How can computational modeling predict the binding affinity of this compound to insect GABA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of Drosophila melanogaster GABA receptors (PDB: 4COF) identifies key interactions:

- The chlorine atom forms halogen bonds with Thr256.

- The trifluoromethyl group stabilizes hydrophobic pockets via van der Waals forces.

- Free energy calculations (MM-PBSA) predict binding affinities (ΔG = −8.2 kcal mol⁻¹) consistent with experimental IC₅₀ values .

Q. What strategies mitigate analytical interference from structurally related pyrethroids in environmental samples?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with ion-trap detectors to differentiate diagnostic fragments:

- Parent ion (m/z 243) : Fragments to m/z 181 (loss of COOH) and m/z 127 (cyclopropane ring cleavage).

- Isomer discrimination : Distinct retention times on a Zorbax Eclipse Plus C18 column (1.8 µm, 2.1 × 50 mm) with 0.1% formic acid in acetonitrile/water gradient .

Key Research Challenges

- Contradictions in Data : Variability in reported half-lives (Table 1) may arise from soil pH and microbial community differences. Standardized OECD 307 guidelines are recommended for future studies .

- Advanced Method Needs : Cryo-EM structures of insect ion channels would refine docking models for structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.